molecular formula C7H11N3O2 B1287341 ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1228552-85-9

ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1287341
CAS No.: 1228552-85-9
M. Wt: 169.18 g/mol
InChI Key: CTLKSFPCZVBSFK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially influencing the activity of antioxidant enzymes . The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby modulating their activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses, thereby affecting the production of inflammatory cytokines . Additionally, it may impact cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in the synthesis of inflammatory mediators . This inhibition can result in decreased production of these mediators, thereby exerting anti-inflammatory effects. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress and inflammation . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For example, it may increase the production of antioxidant molecules, thereby enhancing the cell’s ability to counteract oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may accumulate in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate
  • Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
  • Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

ethyl 4-amino-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLKSFPCZVBSFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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